molecular formula C15H22N2O3 B14591188 Benzyl N-butyl-L-alpha-asparaginate CAS No. 61406-29-9

Benzyl N-butyl-L-alpha-asparaginate

Cat. No.: B14591188
CAS No.: 61406-29-9
M. Wt: 278.35 g/mol
InChI Key: CHEOFYOPXVPLIW-ZDUSSCGKSA-N
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Description

Benzyl N-butyl-L-alpha-asparaginate is a chemical compound that belongs to the class of asparaginates Asparaginates are derivatives of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a benzyl group, a butyl group, and an L-alpha-asparagine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-butyl-L-alpha-asparaginate typically involves the reaction of benzyl chloride with N-butyl-L-alpha-asparagine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

Benzyl chloride+N-butyl-L-alpha-asparagineNaOH, DCMBenzyl N-butyl-L-alpha-asparaginate\text{Benzyl chloride} + \text{N-butyl-L-alpha-asparagine} \xrightarrow{\text{NaOH, DCM}} \text{this compound} Benzyl chloride+N-butyl-L-alpha-asparagineNaOH, DCM​Benzyl N-butyl-L-alpha-asparaginate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-butyl-L-alpha-asparaginate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzylamine, benzyl alcohol.

    Substitution: Benzyl azide, benzyl thiol.

Scientific Research Applications

Benzyl N-butyl-L-alpha-asparaginate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to asparagine.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl N-butyl-L-alpha-asparaginate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by mimicking the structure of asparagine, thereby blocking the enzyme’s active site. This can lead to the disruption of metabolic pathways that rely on asparagine, ultimately affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-butyl-L-asparagine
  • Benzyl N-butyl-D-alpha-asparaginate
  • Benzyl N-butyl-L-glutamate

Uniqueness

Benzyl N-butyl-L-alpha-asparaginate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of benzyl and butyl groups with L-alpha-asparagine makes it a versatile compound with potential applications across various fields. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in scientific research.

Properties

CAS No.

61406-29-9

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

benzyl (3S)-3-amino-4-(butylamino)-4-oxobutanoate

InChI

InChI=1S/C15H22N2O3/c1-2-3-9-17-15(19)13(16)10-14(18)20-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11,16H2,1H3,(H,17,19)/t13-/m0/s1

InChI Key

CHEOFYOPXVPLIW-ZDUSSCGKSA-N

Isomeric SMILES

CCCCNC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CCCCNC(=O)C(CC(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

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